

physicochemical characteristics of 3-Bromoimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-a]pyrazin-8-amine

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In-Depth Technical Guide: 3-Bromoimidazo[1,2-a]pyrazin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and biological activity of **3-Bromoimidazo[1,2-a]pyrazin-8-amine**, a heterocyclic compound of interest in medicinal chemistry.

Core Physicochemical Characteristics

3-Bromoimidazo[1,2-a]pyrazin-8-amine is a small molecule with the chemical formula $C_6H_5BrN_4$ and a molecular weight of 213.03 g/mol. While experimental data for some of its properties are not readily available in the public domain, predicted values provide initial insights for research and development.

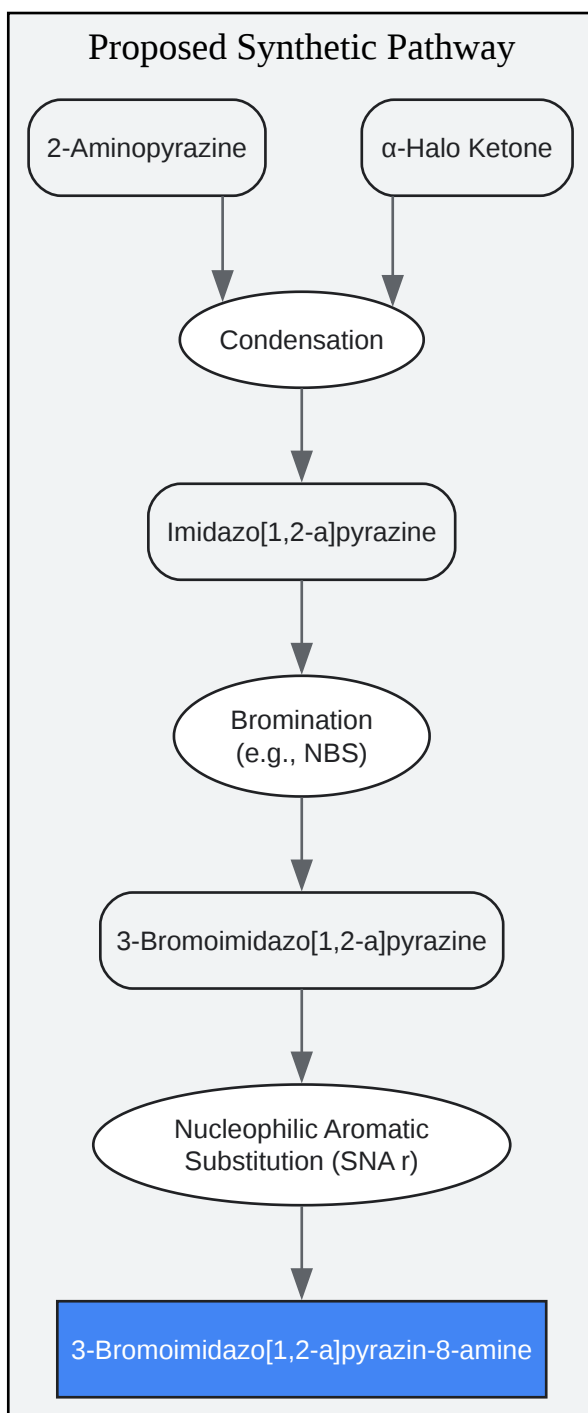
Table 1: Physicochemical Properties of **3-Bromoimidazo[1,2-a]pyrazin-8-amine**

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrN ₄	-
Molecular Weight	213.03 g/mol	-
Predicted pKa	2.56	Publicly available data
Predicted Density	2.09 g/cm ³	Publicly available data
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-

Synthesis and Spectroscopic Analysis

A definitive, step-by-step synthesis protocol for **3-Bromoimidazo[1,2-a]pyrazin-8-amine** is not explicitly detailed in publicly accessible literature. However, based on the synthesis of related imidazo[1,2-a]pyrazine derivatives, a plausible synthetic route can be proposed. This would likely involve the initial formation of the imidazo[1,2-a]pyrazine core, followed by a bromination step and subsequent introduction of the amine group at the 8-position.

A general synthetic approach for substituted imidazo[1,2-a]pyrazines involves the condensation of an aminopyrazine with an α -haloketone, followed by further functionalization. For the synthesis of **3-Bromoimidazo[1,2-a]pyrazin-8-amine**, a potential pathway is outlined below.



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Caption: Proposed synthetic pathway for **3-Bromoimidazo[1,2-a]pyrazin-8-amine**.

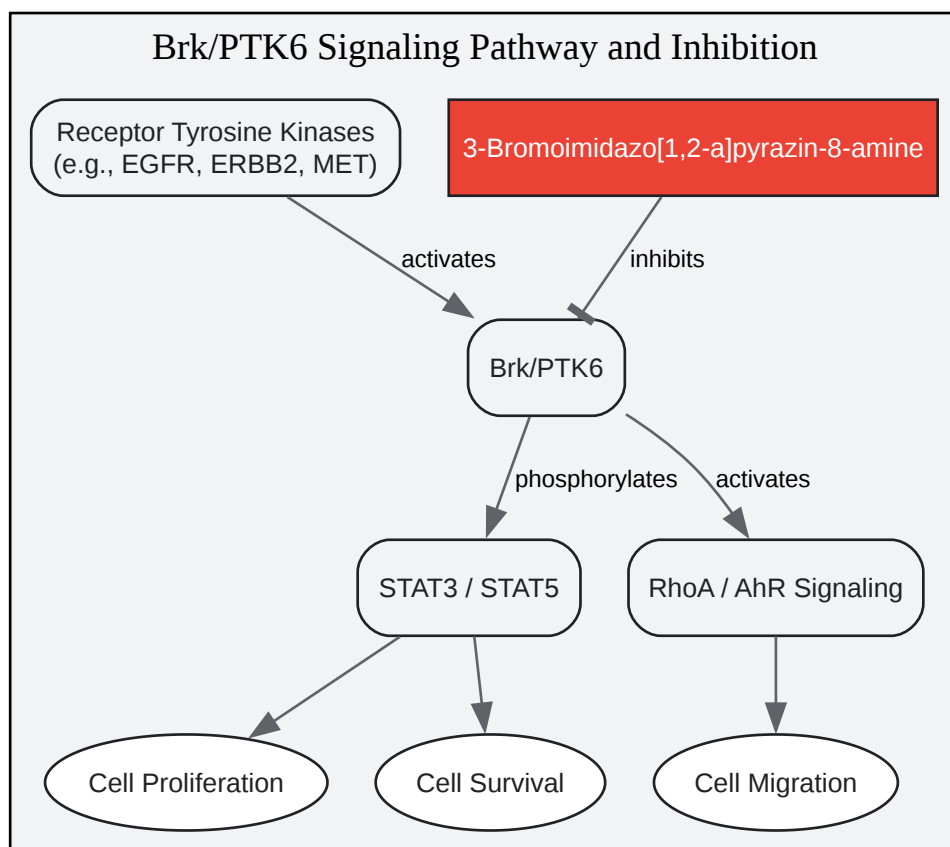
While experimental ^1H and ^{13}C NMR spectra for **3-Bromoimidazo[1,2-a]pyrazin-8-amine** are not available, data for structurally related compounds can provide an indication of the expected

chemical shifts.

Biological Activity and Mechanism of Action

Research has identified a series of substituted imidazo[1,2-a]pyrazin-8-amines as potent inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). This non-receptor tyrosine kinase is overexpressed in a high percentage of breast tumors and is implicated in promoting cancer cell proliferation, survival, and migration.[1][2] One inhibitor from this class, designated as P21d, demonstrated an in vitro IC_{50} of 30 nmol/L.[3] Although the specific inhibitory concentration for the 3-bromo derivative is not publicly documented, its structural similarity strongly suggests it functions as a Brk/PTK6 inhibitor.

The Brk/PTK6 signaling pathway is complex and involves the phosphorylation of various downstream substrates.[1][2] Inhibition of Brk/PTK6 by compounds such as **3-Bromoimidazo[1,2-a]pyrazin-8-amine** is expected to disrupt these signaling cascades, leading to anti-tumor effects. Key downstream effectors of Brk/PTK6 include Signal Transducers and Activators of Transcription (STATs), such as STAT3 and STAT5, as well as pathways involving RhoA and the Aryl Hydrocarbon Receptor (AhR).[4][5][6] By blocking the kinase activity of Brk/PTK6, these inhibitors can modulate gene expression and cellular processes that are critical for tumor progression.



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Caption: Simplified Brk/PTK6 signaling pathway and the point of inhibition.

Experimental Protocols

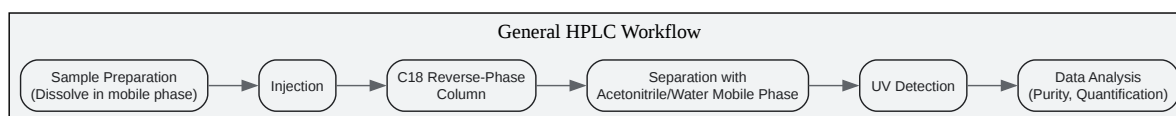
Detailed experimental protocols for the synthesis and analysis of **3-Bromoimidazo[1,2-a]pyrazin-8-amine** are not readily available. However, general procedures for related compounds can be adapted.

General Procedure for HPLC Analysis of Imidazo[1,2-a]pyrazine Derivatives

A general method for the analysis of imidazo[1,2-a]pyrazine derivatives by High-Performance Liquid Chromatography (HPLC) has been reported and can serve as a starting point for method development.^{[7][8][9]}

- Column: Reverse-phase C18 column.
- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a 50:50 (v/v) mixture of acetonitrile and water.[7][8][9]
- Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
- Flow Rate: Typically around 1.0 mL/min.
- Injection Volume: 10-20 μL .

This method would require optimization for the specific analysis of **3-Bromoimidazo[1,2-a]pyrazin-8-amine** to ensure adequate separation and quantification.



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Caption: General workflow for the HPLC analysis of imidazo[1,2-a]pyrazine derivatives.

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- To cite this document: BenchChem. [physicochemical characteristics of 3-Bromoimidazo[1,2-a]pyrazin-8-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047931#physicochemical-characteristics-of-3-bromoimidazo-1-2-a-pyrazin-8-amine>]

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